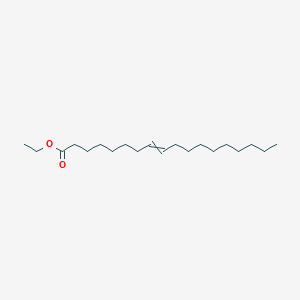

Ethyl octadec-8-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl octadec-8-enoate is a long-chain aliphatic ester composed of an 18-carbon backbone with a double bond at the 8th position (Z-configuration) and an ethyl ester functional group. It is a significant component of plant cuticles, particularly in Eucalyptus camaldulensis, where it constitutes 22% of the dichloromethane-soluble extractives . This ester plays a critical role in plant defense mechanisms, contributing to cuticular wax layers that regulate water permeability and deter microbial pathogens. Its structural features—including chain length, unsaturation, and ester group—influence its physicochemical properties, such as hydrophobicity and molecular packing, which are vital for barrier function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl octadec-8-enoate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C8H17CH=CH(C7H14COOH)+C2H5OH→C8H17CH=CH(C7H14COOC2H5)+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. Catalysts such as ion-exchange resins or immobilized enzymes can be employed to enhance reaction rates and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or hydroxylated products.

Reduction: The double bond in this compound can be reduced to form ethyl stearate using hydrogenation catalysts like palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.

Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.

Major Products:

Oxidation: Epoxides, diols, or hydroxy esters.

Reduction: Ethyl stearate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl octadec-8-enoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying esterification and transesterification reactions.

Biology: Employed in the formulation of lipid-based drug delivery systems. It is also used in the preparation of cell culture media.

Medicine: Investigated for its potential as a biocompatible solvent in pharmaceutical formulations. It is also used in the synthesis of prodrugs.

Industry: Utilized as a plasticizer in the production of polymers and resins. It is also a component in cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism by which ethyl octadec-8-enoate exerts its effects depends on its application:

In drug delivery systems: It enhances the solubility and bioavailability of hydrophobic drugs by forming stable emulsions or micelles.

In biological systems: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.

In chemical reactions: It acts as a reactant or intermediate, participating in various organic transformations.

Comparison with Similar Compounds

To contextualize ethyl octadec-8-enoate’s unique characteristics, a comparative analysis with structurally or functionally related compounds is provided below.

Ethyl Octanoate

- Structure: Ethyl ester of octanoic acid (C8:0, saturated).

- Role : Commonly used as a flavoring agent due to its fruity aroma.

- Key Differences :

- Shorter chain length (C8 vs. C18) increases volatility and reduces hydrophobicity.

- Lack of unsaturation limits structural flexibility, affecting interactions in lipid matrices.

Hentetracontan-1-ol

- Structure : A saturated 41-carbon primary alcohol (C41H83OH).

- Role : Found in E. camaldulensis cuticles (16% of extractives), contributing to wax rigidity .

- Key Differences :

- Hydroxyl group vs. ester functional group: Alcohols form hydrogen bonds, enhancing wax crystallinity, while esters improve fluidity.

- Longer chain length (C41 vs. C18) increases melting point and reduces solubility.

Terpenes (e.g., in Eucalyptus globulus)

- Structure: Cyclic sesqui- and triterpenoids (e.g., limonene, β-caryophyllene).

- Role : Constitute 45% of E. globulus extractives, exhibiting antimicrobial and antifungal properties .

- Key Differences: Cyclic vs. linear structure: Terpenes have rigid, compact frameworks that enhance bioactivity. Functional diversity: Terpenoids often undergo oxidation, increasing reactivity compared to inert esters.

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing ethyl octadec-8-enoate with high purity, and how can reaction parameters be optimized?

- Methodological Answer : Use esterification of oleic acid (octadec-8-enoic acid) with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize temperature (80–120°C), molar ratio (1:2 acid-to-ethanol), and catalyst concentration (1–5% w/w). Purify via vacuum distillation or column chromatography, and confirm purity using GC-MS or 1H/13C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR : In 1H NMR, expect triplet signals for the ester methylene group (-CH2COO-) at δ 4.05–4.15 ppm and a singlet for the terminal vinyl protons (δ 5.30–5.45 ppm).

- IR : C=O ester stretch at ~1740 cm−1 and C-O stretch at 1240–1160 cm−1.

- GC-MS : Base peak at m/z 296 (molecular ion) and fragmentation patterns consistent with olefinic cleavage .

Advanced Research Questions

Q. How can solvent polarity effects on the stability of this compound be systematically investigated?

- Methodological Answer : Design a kinetic study using solvents of varying polarity (e.g., hexane, ethanol, DMSO). Monitor degradation via UV-Vis spectroscopy (tracking conjugated diene formation at 234 nm) or HPLC. Use Arrhenius plots to calculate activation energies and identify solvent-specific degradation pathways. Compare with computational solvation models (e.g., COSMO-RS) .

Q. What advanced computational strategies resolve contradictions in reported solubility parameters of this compound across solvents?

- Methodological Answer : Apply molecular dynamics (MD) simulations to model solute-solvent interactions at varying temperatures. Validate with experimental solubility data using the shake-flask method. Perform Hansen solubility parameter analysis to identify mismatches between computational predictions and empirical results. Cross-reference with COSMO-RS or UNIFAC models .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing catalytic efficiency in this compound synthesis across heterogeneous catalysts?

- Methodological Answer : Use ANOVA to compare yields across catalyst types (e.g., zeolites vs. metal oxides). Apply linear regression to correlate surface area/porosity with turnover frequency. Report confidence intervals (95%) and p-values to assess significance. Include error propagation analysis for kinetic rate constants .

Q. How should researchers address discrepancies in thermal degradation profiles reported for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. O2) to isolate oxidation vs. pyrolysis pathways. Compare heating rates (5–20°C/min) to identify kinetic artifacts. Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies and reconcile differences with literature .

Q. Literature Review & Experimental Design

Q. What framework should guide a systematic review of this compound’s applications in polymer science?

- Methodological Answer : Follow PRISMA guidelines for scoping reviews. Define inclusion criteria (e.g., peer-reviewed studies on copolymerization or plasticizer efficacy). Use tools like Rayyan for screening and VOSviewer for bibliometric analysis. Critically appraise methodologies in retained studies for biases (e.g., inconsistent monomer ratios) .

Q. How can researchers ensure reproducibility when presenting chromatographic data for this compound?

- Methodological Answer : Report retention times, column specifications (e.g., DB-5MS for GC), and detector settings. Include raw chromatograms in appendices with baseline correction details. For processed data, provide integration thresholds and calibration curves (R2 ≥ 0.995). Disclose batch-to-batch variability in synthesis .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to studies involving this compound’s environmental toxicity?

- Methodological Answer : Follow OECD guidelines for ecotoxicity assays (e.g., Daphnia magna acute toxicity tests). Disclose disposal protocols for hazardous byproducts. Use third-party verification for LC50 values and ensure transparency in data sharing (FAIR principles) .

Q. How should conflicting bioactivity data for this compound derivatives be addressed in publications?

- Methodological Answer : Conduct dose-response studies with standardized cell lines (e.g., HEK293 vs. HepG2) and report IC50 values with 95% confidence intervals. Use meta-analysis to identify confounding variables (e.g., solvent carriers). Disclose funding sources and potential conflicts of interest .

Properties

CAS No. |

160193-36-2 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

ethyl octadec-8-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h12-13H,3-11,14-19H2,1-2H3 |

InChI Key |

VSWIUGYJLIZPHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.